trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide
Description
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide (CAS: 98454-45-6) is a chiral small molecule with the molecular formula C₁₈H₂₆ClNO₂ and a molecular weight of 323.86 g/mol . It serves as a key intermediate in synthesizing OPC-13013, a metabolite of the antiplatelet drug Cilostazol . The compound features a trans-cyclohexyl core substituted with a phenylmethoxy group and a chloro-pentanamide side chain. Its stereochemistry (trans configuration) is critical for its biological activity and metabolic stability .
Properties
IUPAC Name |
5-chloro-N-(4-phenylmethoxycyclohexyl)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO2/c19-13-5-4-8-18(21)20-16-9-11-17(12-10-16)22-14-15-6-2-1-3-7-15/h1-3,6-7,16-17H,4-5,8-14H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFOCXDRFIKMQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCCCCl)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60540790 | |
| Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98454-45-6 | |
| Record name | N-[4-(Benzyloxy)cyclohexyl]-5-chloropentanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60540790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of trans-4-(Phenylmethoxy)cyclohexylamine
The cyclohexylamine derivative serves as the nucleophilic component in the final amidation step. Its synthesis typically begins with trans-4-aminocyclohexanol, which undergoes benzylation to install the phenylmethoxy group:
Step 1: Benzylation of trans-4-Aminocyclohexanol
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Reagents : Benzyl bromide, potassium carbonate (K₂CO₃).
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Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
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Mechanism : SN2 displacement of the hydroxyl group by benzyl bromide, facilitated by a base.
Step 2: Protection and Deprotection Strategies
Synthesis of 5-Chloropentanoyl Chloride
The electrophilic acyl chloride is prepared via chlorination of pentanoic acid:
Step 1: Chlorination of Pentanoic Acid
Amide Coupling Reaction
The final step involves reacting trans-4-(phenylmethoxy)cyclohexylamine with 5-chloropentanoyl chloride:
Step 1: Schotten-Baumann Reaction
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Reagents : 5-Chloropentanoyl chloride, aqueous sodium hydroxide (NaOH).
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Solvent : Dichloromethane (DCM) or ethyl acetate.
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Conditions : 0–5°C, vigorous stirring to minimize hydrolysis.
Alternative Method: Carbodiimide-Mediated Coupling
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Reagents : Dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).
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Solvent : Anhydrous DCM.
Stereochemical and Mechanistic Considerations
Trans-Selective Cyclohexylamine Synthesis
The trans configuration of the cyclohexyl ring is achieved through:
Chlorination Positional Specificity
The terminal chlorination of the pentanoyl chain is ensured by:
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Radical chlorination : Using sulfuryl chloride (SO₂Cl₂) under UV light, favoring tertiary C-H bonds.
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Appel reaction : Triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) for controlled chlorination.
Optimization Strategies
Solvent and Temperature Effects
Catalytic Systems
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Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) improves benzylation efficiency in two-phase systems.
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Enzymatic amidation : Lipases (e.g., Candida antarctica) offer enantioselectivity but lower throughput.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions: trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, alkoxide, amine, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Hydroxylated, alkoxylated, aminated derivatives.
Scientific Research Applications
Scientific Research Applications
- Proteomics Research : The compound is primarily utilized in proteomics research due to its ability to interact with various biological targets. It is instrumental in studying protein interactions and modifications.
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Pharmaceutical Applications :
- Intermediate in Drug Synthesis : Trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide serves as an intermediate in the synthesis of OPC-13013, a compound known for its selective phosphodiesterase inhibition .
- Metabolite of Cilostazol : It acts as a metabolite of Cilostazol, which is used for treating intermittent claudication by improving blood flow. This suggests potential roles in cardiovascular therapies and possibly other therapeutic areas.
The biological activity of this compound indicates its interaction with phosphodiesterase enzymes, which are crucial in regulating cyclic nucleotide levels within cells. Studies may explore its effects on vascular smooth muscle cells and potential anti-inflammatory properties, contributing to its therapeutic profile.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in various contexts:
- Cardiovascular Studies : Research has indicated that as a metabolite of Cilostazol, this compound may enhance blood flow and reduce symptoms associated with peripheral artery disease.
- Anti-inflammatory Research : Preliminary studies suggest that it may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
- Drug Development : Its role as an intermediate in the synthesis of other pharmacologically active compounds underscores its importance in drug development pipelines.
Mechanism of Action
The mechanism of action of trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
Key Observations:
- Chloro vs.
- Hydroxyl vs. Chloro : The hydroxyl group in 4-Hydroxy-N-[4-(phenylmethoxy)phenyl]pentanamide () improves hydrophilicity compared to the chloro substituent, likely altering solubility and membrane permeability .
- Nitro and Aldehyde Groups: The 3-formyl-4-nitrophenoxy group in ’s compound introduces electron-withdrawing substituents, increasing reactivity and possibly limiting stability .
Physicochemical Properties
Spectroscopic Characterization
- Target Compound : Characterized by MS (accurate mass: 323.1652) and NMR (stereochemistry confirmed via trans-cyclohexyl signals) .
- Tetrazole Analog : NMR and MS data used to confirm regioisomeric purity and substituent placement .
- Dithiolan Derivatives (): IR spectra show amide C=O stretches (~1650 cm⁻¹), while MS confirms molecular ion peaks .
Biological Activity
trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]pentanamide is a chemical compound with the molecular formula C18H26ClNO2 and a molecular weight of 323.86 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure
The structure of this compound features a cyclohexyl moiety linked to a pentanamide group, with a chloro substituent and a phenylmethoxy group. The unique arrangement of these functional groups suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including receptors and enzymes. Research indicates that this compound may modulate the activity of certain proteins involved in key biochemical pathways, potentially influencing processes such as cell proliferation and apoptosis .
Antiproliferative Properties
Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds containing phenoxyacetyl and cyclopropanamide groups have shown effective inhibition of cell proliferation in U937 human myeloid leukemia cells without significant cytotoxicity . This suggests that this compound may possess similar properties, warranting further investigation.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to related compounds such as:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]butanamide | Structure | Moderate antiproliferative effects |
| trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]hexanamide | Structure | High cytotoxicity in certain cancer lines |
| trans-5-Chloro-N-[4-(phenylmethoxy)cyclohexyl]heptanamide | Structure | Low activity in preclinical trials |
This table highlights the variations in biological activity among similar compounds, emphasizing the unique profile of this compound.
Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the antiproliferative effects of a series of phenoxyacetyl derivatives on human leukemia cells. The results indicated that certain derivatives displayed significant inhibition of cell growth while maintaining low toxicity levels. This study suggests that modifications to the structure of this compound could enhance its therapeutic potential against cancers .
Study 2: Interaction with Enzymes
Another investigation focused on the interaction between this compound and leukotriene A4 hydrolase, an enzyme involved in inflammatory responses. The compound was found to inhibit the enzyme's activity, suggesting a possible role in modulating inflammatory pathways . This finding opens avenues for exploring its use in treating inflammatory diseases.
Q & A
Q. How do conflicting cytotoxicity results across cell lines inform SAR (structure-activity relationship) studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
